4-Maleimidosalicylic acid

説明

The exact mass of the compound N-(4-Carboxy-3-hydroxyphenyl)maleimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59375. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Maleimidosalicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Maleimidosalicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

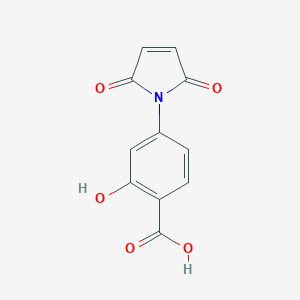

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSVFCGGVBWUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172820 |

Source

|

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-43-0 |

Source

|

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19232-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CARBOXY-3-HYDROXYPHENYL)MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H822IOP4G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Maleimidosalicylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Maleimidosalicylic acid, a compound of interest in bioconjugation and drug development. This document details the chemical pathway, experimental protocols, and quantitative data associated with its preparation, intended for use by researchers and professionals in the fields of chemistry and pharmaceuticals.

Overview of Synthesis

The synthesis of 4-Maleimidosalicylic acid, also known as N-(4-carboxy-3-hydroxyphenyl)maleimide, is primarily achieved through a two-step one-pot reaction. The process involves the reaction of 4-aminosalicylic acid with maleic anhydride to form an intermediate maleamic acid, which is subsequently cyclized via dehydration to yield the final maleimide product. This reaction is typically carried out in a high-boiling polar aprotic solvent with the aid of a dehydrating agent.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via a well-established mechanism for N-substituted maleimides. The initial step is the nucleophilic attack of the amino group of 4-aminosalicylic acid on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a maleamic acid intermediate. The subsequent and rate-determining step is the intramolecular cyclization of the maleamic acid, which involves the elimination of a water molecule to form the stable five-membered maleimide ring. This dehydration is facilitated by a dehydrating agent and heat.

Below is a diagram illustrating the logical workflow of the synthesis process.

4-Maleimidosalicylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Maleimidosalicylic acid. The information is curated to be a valuable resource for researchers in biochemistry, drug development, and materials science.

Core Chemical Properties

4-Maleimidosalicylic acid, also known as N-(4-Carboxy-3-hydroxyphenyl)maleimide, is a bifunctional molecule that incorporates the reactivity of a maleimide group with the structural and functional characteristics of salicylic acid.[1] Its unique properties make it a valuable tool in bioconjugation and enzyme inhibition studies.

| Property | Value | Source |

| CAS Number | 19232-43-0 | [1] |

| Molecular Formula | C₁₁H₇NO₅ | [1] |

| Molecular Weight | 233.18 g/mol | [1] |

| Melting Point | 141-144 °C | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available. Likely soluble in polar organic solvents such as DMSO and DMF. |

Synthesis

A general method for the synthesis of N-arylmaleimides involves a two-step process. The first step is the reaction of an amino-substituted aromatic compound with maleic anhydride to form a maleamic acid intermediate. The second step is a cyclization reaction, often facilitated by a dehydrating agent, to form the final maleimide product.

Reactivity and Bioconjugation

The primary utility of 4-Maleimidosalicylic acid in biochemical research stems from the high reactivity of the maleimide group towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.

Thiol-Maleimide Michael Addition

The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electrophilic double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond.[3] The optimal pH for this reaction is between 6.5 and 7.5.[4] At higher pH values, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[5] This can lead to the dissociation of the conjugate. The stability of the maleimide-thiol adduct is a critical consideration for in vivo applications.[6][7]

General Protocol for Protein Labeling

The following is a generalized protocol for the conjugation of a maleimide-containing compound to a thiol-containing protein.

-

Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS). If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine).

-

Dye/Probe Preparation: Dissolve the 4-Maleimidosalicylic acid in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution. A molar excess of the maleimide reagent is typically used to ensure efficient labeling. The reaction mixture is then incubated, often for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: The labeled protein is separated from unreacted maleimide and other small molecules by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Application as an Enzyme Inhibitor

4-Maleimidosalicylic acid has been identified as an irreversible inhibitor of lactate dehydrogenase (LDH) isoenzymes.[2]

Mechanism of Inhibition

The inhibition is likely achieved through the covalent modification of a reactive cysteine residue within the active site of the LDH enzyme. The maleimide group of 4-Maleimidosalicylic acid serves as an electrophile that is attacked by the nucleophilic thiol group of the cysteine, leading to the formation of a stable thioether bond and the irreversible inactivation of the enzyme.

General Protocol for LDH Inhibition Assay

A typical protocol to assess the inhibitory activity of 4-Maleimidosalicylic acid on LDH would involve the following steps:

-

Reagent Preparation: Prepare solutions of LDH, the substrate (e.g., lactate), the cofactor (NAD+), and various concentrations of 4-Maleimidosalicylic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: Incubate the LDH enzyme with different concentrations of 4-Maleimidosalicylic acid for a set period to allow for the covalent modification to occur.

-

Enzyme Assay: Initiate the enzymatic reaction by adding the substrate and cofactor to the pre-incubated enzyme-inhibitor mixture.

-

Measurement: Monitor the rate of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate kinetic parameters such as the IC₅₀ value.

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Maleimidosalicylic acid is not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or purchase.

| Spectroscopic Data | Details |

| ¹H NMR | Data not available. |

| ¹³C NMR | Data not available. |

| FT-IR | Data not available. |

| Mass Spectrometry | Data not available. |

Storage and Stability

For long-term storage, 4-Maleimidosalicylic acid should be stored as a powder at -20°C. Solutions in DMSO can be stored at -80°C for several months. It is recommended to prepare and use solutions on the same day whenever possible.

Conclusion

4-Maleimidosalicylic acid is a versatile chemical tool with significant potential in bioconjugation and enzyme inhibition studies. Its thiol-reactive maleimide group allows for the specific labeling of proteins and other biomolecules, while its salicylic acid moiety may confer additional properties of interest. The information provided in this guide serves as a foundational resource for researchers looking to utilize this compound in their work. Further experimental investigation into its detailed chemical and physical properties is encouraged to fully explore its capabilities.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lactate dehydrogenase kinetics and inhibition using a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Maleimidosalicylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Maleimidosalicylic acid in organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound. The guide covers theoretical solubility predictions based on molecular structure, detailed experimental protocols for solubility determination, and relevant biological pathway context.

Introduction to 4-Maleimidosalicylic Acid

4-Maleimidosalicylic acid is a bifunctional molecule incorporating both a salicylic acid moiety and a maleimide group. The salicylic acid component is known for its anti-inflammatory and analgesic properties, while the maleimide group is a reactive entity commonly used for covalent conjugation to thiol groups on proteins and other biomolecules. This dual functionality makes it a compound of interest in drug development, particularly for targeted therapies and bioconjugation applications. Understanding its solubility is critical for its formulation, handling, and application in various experimental and therapeutic contexts.

Predicted Solubility Profile of 4-Maleimidosalicylic Acid

The solubility of a compound is primarily governed by its polarity and the principle of "like dissolves like".[1] 4-Maleimidosalicylic acid possesses both polar and non-polar characteristics. The carboxylic acid and hydroxyl groups of the salicylic acid moiety are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents. The benzene ring and the maleimide group contribute to its non-polar character, indicating potential solubility in less polar or aprotic polar solvents.

Based on the solubility of structurally similar compounds like salicylic acid and various maleimide derivatives, the following table summarizes the predicted solubility of 4-Maleimidosalicylic acid in common organic solvents.[2][3][4] It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate the polar functional groups and also interact with the aromatic ring, making them excellent solvents for a wide range of organic molecules. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and hydroxyl groups of the molecule. |

| Less Polar / Aprotic | Acetone, Acetonitrile | Moderate | These solvents have intermediate polarity and can solvate both the polar and non-polar regions of the molecule to some extent.[2] |

| Non-polar | Hexane, Toluene | Low | The overall polarity of 4-Maleimidosalicylic acid is too high for significant interaction with non-polar solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility will depend on the balance of interactions; some solubility may be observed due to dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires a standardized experimental approach. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic solubility of a compound at equilibrium.

Materials:

-

4-Maleimidosalicylic acid

-

Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 4-Maleimidosalicylic acid to a known volume of the chosen solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification:

-

Using HPLC: Dilute the filtered, saturated solution with a suitable mobile phase. Quantify the concentration of 4-Maleimidosalicylic acid by comparing its peak area to a standard curve prepared from solutions of known concentrations.

-

Using UV-Vis Spectrophotometry: Dilute the filtered, saturated solution with the solvent. Measure the absorbance at the wavelength of maximum absorbance (λmax) for 4-Maleimidosalicylic acid and determine the concentration using a previously established calibration curve.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery and involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer. While this guide focuses on organic solvents, a similar principle can be applied to assess the immediate dissolution and potential for precipitation when transferring the compound from a stock solvent to another organic solvent system.

Visualization of Relevant Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Representative Signaling Pathway: Salicylic Acid-Mediated Plant Defense

While 4-Maleimidosalicylic acid itself is not a primary signaling molecule in this pathway, its salicylic acid core is central to plant immunity. This diagram illustrates a simplified model of the salicylic acid signaling pathway, providing context for the biological relevance of salicylic acid derivatives.[5][6]

Caption: Simplified model of salicylic acid signaling in plants.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. pure.ul.ie [pure.ul.ie]

- 3. nbinno.com [nbinno.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Microbial effectors target multiple steps in the salicylic acid production and signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ecology of Salicylic Acid Signaling: Primary, Secondary and Tertiary Effects with Applications in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of 4-Maleimidosalicylic Acid with Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Maleimidosalicylic acid with thiols. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this reagent for bioconjugation applications. This document details the core reaction mechanism, influencing factors, stability considerations, and provides generalized experimental protocols.

Core Reaction Mechanism: Thiol-Maleimide Michael Addition

The fundamental reaction between 4-Maleimidosalicylic acid and a thiol-containing molecule (such as a cysteine residue in a protein) is a Michael addition.[1][2] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This results in the formation of a stable, covalent thioether bond, yielding a succinimidyl thioether conjugate.[1]

The reaction is highly chemoselective for thiol groups within a pH range of 6.5 to 7.5.[1] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the competing reaction with amines.[1] This high selectivity allows for the specific modification of cysteine residues in the presence of other nucleophilic amino acid side chains, such as the abundant lysine residues.

Below is a diagram illustrating the Michael addition reaction between 4-Maleimidosalicylic acid and a generic thiol (R-SH).

Caption: Michael addition of a thiol to 4-Maleimidosalicylic acid.

Influence of the Salicylic Acid Moiety

The N-aryl substitution on the maleimide ring, in this case, the salicylic acid group, is expected to influence the reaction kinetics and the stability of the resulting conjugate. N-aryl maleimides have been shown to react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts.[3] This rate enhancement is attributed to the electron-withdrawing nature of the aryl ring, which increases the electrophilicity of the maleimide double bond.

Furthermore, the salicylic acid moiety, with its ortho-hydroxyl and para-carboxyl groups, likely enhances the rate of a crucial secondary reaction: the hydrolysis of the succinimide ring in the conjugate. This is a desirable characteristic as the ring-opened product, a succinamic acid thioether, is significantly more stable and not susceptible to the reverse retro-Michael reaction.[3][4] This increased stability is critical for in vivo applications, preventing the premature cleavage of the conjugate and off-target effects.[4]

The diagram below illustrates the stabilization of the thiol-maleimide adduct through hydrolysis.

Caption: Hydrolysis stabilizes the thiol-maleimide conjugate.

Quantitative Data and Reaction Kinetics

| Parameter | Value Range (for N-aryl maleimides) | Conditions | Reference |

| Second-order rate constant (k) | 102 - 104 M-1s-1 | pH 7.0 - 7.4, 22-25 °C | [3] |

| Optimal pH range | 6.5 - 7.5 | Aqueous buffer | [1] |

| Half-life of ring-opened conjugate | > 2 years | Physiological conditions | [4] |

| Conjugation Efficiency | 84 ± 4% (with cRGDfK peptide) | 30 min, room temp, pH 7.0 | [5][6] |

| Conjugation Efficiency | 58 ± 12% (with 11A4 nanobody) | 2 hours, room temp, pH 7.4 | [5] |

Note: The specific reaction kinetics of 4-Maleimidosalicylic acid may vary, and it is recommended to perform kinetic studies for the specific application.

Experimental Protocols

Synthesis of N-(4-Carboxy-3-hydroxyphenyl)maleimide

A plausible synthetic route for N-(4-Carboxy-3-hydroxyphenyl)maleimide involves a two-step process starting from 4-aminosalicylic acid and maleic anhydride.

Step 1: Formation of the Maleamic Acid Intermediate

-

Dissolve 4-aminosalicylic acid in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).[7][8]

-

Add an equimolar amount of maleic anhydride to the solution.[7]

-

Stir the reaction mixture at room temperature for several hours to allow for the formation of the maleamic acid intermediate.[7]

Step 2: Cyclization to the Maleimide

-

To the solution containing the maleamic acid, add a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.[9]

-

Heat the reaction mixture to facilitate the cyclization via intramolecular condensation.[10]

-

After cooling, the N-(4-Carboxy-3-hydroxyphenyl)maleimide product can be precipitated by the addition of ice-water and collected by filtration.[9]

-

Purification can be achieved by recrystallization or column chromatography.[10]

The workflow for the synthesis is depicted below.

Caption: Synthesis workflow for 4-Maleimidosalicylic acid.

General Protocol for Protein Conjugation

This protocol provides a general guideline for the conjugation of 4-Maleimidosalicylic acid to a thiol-containing protein.

Materials:

-

Protein with accessible cysteine residues

-

N-(4-Carboxy-3-hydroxyphenyl)maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4, degassed

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent: Free cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfides: If the target cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols. If using DTT, it must be removed prior to adding the maleimide.

-

Maleimide Preparation: Prepare a stock solution of N-(4-Carboxy-3-hydroxyphenyl)maleimide in a water-miscible organic solvent like DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench any unreacted maleimide by adding a free thiol such as cysteine or β-mercaptoethanol.

-

Purification: Remove excess maleimide and other small molecules by size-exclusion chromatography or dialysis.[11]

The experimental workflow for protein conjugation is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Buy N-(4-Carboxy-3-hydroxyphenyl)maleimide | 19232-43-0 [smolecule.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Role of 4-Maleimidosalicylic Acid in Modern Bioconjugation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleimidosalicylic acid is a heterobifunctional crosslinker poised for significant applications in the fields of bioconjugation, diagnostics, and targeted therapeutics. This technical guide delves into the core utility of 4-Maleimidosalicylic acid, focusing on its role as a molecular bridge to covalently link biomolecules. By leveraging the distinct reactivity of its maleimide and carboxylic acid functionalities, this reagent facilitates the precise construction of complex biomolecular architectures, most notably in the burgeoning field of Antibody-Drug Conjugates (ADCs). This document provides an in-depth analysis of its mechanism of action, presents relevant quantitative data, outlines detailed experimental protocols for its application, and visualizes key workflows and conceptual pathways.

Introduction to 4-Maleimidosalicylic Acid: A Versatile Bioconjugation Reagent

4-Maleimidosalicylic acid belongs to the class of maleimide-based linkers, which are instrumental in modern drug development and biological research.[][] The defining feature of this molecule is its dual reactive nature. It possesses a maleimide group, which exhibits high reactivity towards sulfhydryl (thiol) groups, and a salicylic acid moiety, which presents a carboxylic acid for further functionalization. This orthogonal reactivity allows for a two-step conjugation strategy, providing researchers with precise control over the assembly of their desired bioconjugates.

The primary application of maleimide-containing linkers like 4-Maleimidosalicylic acid is in the covalent attachment of various payloads—such as small molecule drugs, fluorescent dyes, or imaging agents—to proteins, peptides, and other biomolecules.[][3] The maleimide group specifically and efficiently reacts with the thiol group of cysteine residues within proteins under mild physiological conditions, forming a stable thioether bond.[] This specificity is a cornerstone of site-specific protein modification, a critical aspect in the development of next-generation therapeutics like ADCs.[4]

Core Applications of 4-Maleimidosalicylic Acid

The unique chemical architecture of 4-Maleimidosalicylic acid lends itself to a variety of applications in bioconjugation:

-

Antibody-Drug Conjugates (ADCs): In the design of ADCs, 4-Maleimidosalicylic acid can act as a linker to attach a potent cytotoxic drug to a monoclonal antibody (mAb).[][5][6] The maleimide group would react with a cysteine residue on the antibody, while the carboxylic acid of the salicylic acid moiety would be coupled to the drug molecule. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing off-target toxicity.[][7]

-

Protein Labeling and Imaging: The ability to attach fluorescent dyes or other reporter molecules to proteins is crucial for a wide range of biological assays and imaging studies.[] 4-Maleimidosalicylic acid can be used to conjugate such labels to proteins containing cysteine residues, enabling researchers to track protein localization, interactions, and dynamics within living cells.[8]

-

Functionalization of Nanoparticles and Liposomes: For targeted drug delivery systems, nanoparticles and liposomes can be functionalized with targeting ligands, such as antibodies or peptides.[] 4-Maleimidosalicylic acid can serve as a linker to attach these targeting moieties to the surface of such delivery vehicles, enhancing their accumulation at the desired site of action.[]

-

PROTACs Development: In the field of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are used to bring a target protein and an E3 ubiquitin ligase into proximity. While alkyl chains are common, a molecule like 4-Maleimidobutyric acid, a related compound, is used as a PROTAC linker, highlighting the potential for maleimide-containing acids in this area.[9]

Quantitative Data and Reactivity

The efficacy of bioconjugation reactions involving maleimides is influenced by several factors, including pH, temperature, and stoichiometry. The following table summarizes key quantitative parameters relevant to the use of maleimide-based linkers.

| Parameter | Value/Range | Conditions | Significance |

| Optimal pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Aqueous Buffer (e.g., PBS) | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[] |

| Reaction Rate (Thiol vs. Amine at pH 7.0) | ~1000:1 | pH 7.0 | Demonstrates the high selectivity of maleimides for thiols over amines at neutral pH.[] |

| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | Varies with protein | An excess of the maleimide reagent is typically used to ensure efficient labeling of available thiol groups.[10] |

| Reaction Time | 2 hours at room temperature or overnight at 2-8°C | Dependent on protein stability | Incubation time can be adjusted to optimize conjugation efficiency while maintaining protein integrity.[10] |

| Maleimide Hydrolysis | Increases with pH > 7.5 | Aqueous Buffer | The maleimide ring can open via hydrolysis, rendering it unreactive towards thiols. This is a competing reaction that needs to be controlled.[] |

Experimental Protocols

The following protocols provide a generalized framework for the use of 4-Maleimidosalicylic acid in bioconjugation.

Protocol 1: Two-Step Conjugation of a Small Molecule Drug to an Antibody

This protocol outlines the general steps for creating an ADC using 4-Maleimidosalicylic acid as a linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

-

4-Maleimidosalicylic acid

-

Small molecule drug with a primary amine group

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

-

Reaction buffers (e.g., conjugation buffer: PBS, pH 7.2; activation buffer: MES, pH 6.0)

-

Desalting columns

Methodology:

Step 1: Activation of 4-Maleimidosalicylic Acid and Coupling to the Drug

-

Dissolve 4-Maleimidosalicylic acid, EDC, and NHS in an appropriate organic solvent (e.g., DMSO or DMF).

-

Allow the activation reaction to proceed to form the NHS ester of 4-Maleimidosalicylic acid.

-

Add the amine-containing small molecule drug to the activated linker solution.

-

Incubate the reaction mixture to form the amide bond between the drug and the linker.

-

Purify the drug-linker conjugate using an appropriate chromatographic method.

Step 2: Antibody Reduction and Conjugation

-

Prepare the antibody in a conjugation buffer.

-

Add a controlled molar excess of a reducing agent like TCEP to the antibody solution to reduce interchain disulfide bonds and expose free cysteine residues.

-

Incubate the reduction reaction under controlled temperature and time to achieve the desired degree of reduction.

-

Remove the excess reducing agent using a desalting column.

-

Immediately add the purified drug-linker conjugate (from Step 1) to the reduced antibody solution.

-

Incubate the conjugation reaction in the dark to allow the maleimide group of the linker to react with the free thiols on the antibody.

-

Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion or protein A chromatography) to remove unconjugated drug-linker and other impurities.

Protocol 2: Labeling a Protein with a Fluorescent Dye

This protocol describes the labeling of a cysteine-containing protein with a fluorescent dye using 4-Maleimidosalicylic acid as a linker.

Materials:

-

Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2)

-

4-Maleimidosalicylic acid

-

Amine-functionalized fluorescent dye

-

EDC and NHS

-

Desalting columns

Methodology:

Step 1: Preparation of the Maleimide-Activated Dye

-

Activate the carboxylic acid of 4-Maleimidosalicylic acid with EDC and NHS in an anhydrous organic solvent.

-

Add the amine-functionalized fluorescent dye to the activated linker.

-

Allow the reaction to proceed to form the dye-linker conjugate.

-

Purify the conjugate to remove unreacted components.

Step 2: Protein Labeling

-

Dissolve the protein in a conjugation buffer at a suitable concentration.

-

If the protein has disulfide bonds that need to be labeled, perform a reduction step as described in Protocol 1, Step 2.

-

Add the purified maleimide-activated dye to the protein solution at a defined molar ratio.

-

Incubate the reaction mixture for a specified time at a controlled temperature, protected from light.

-

Remove the excess, unreacted dye-linker conjugate using a desalting column.

-

Characterize the labeled protein to determine the degree of labeling.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes and conceptual relationships involving 4-Maleimidosalicylic acid.

References

- 3. nbinno.com [nbinno.com]

- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Polar Maleimide Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of polar maleimide crosslinkers and their application in the field of bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document details the properties, experimental protocols, and key applications of these critical reagents.

Introduction to Polar Maleimide Crosslinkers

Maleimide-based crosslinkers are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules. The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in cysteine residues. This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[1]

Traditional maleimide crosslinkers are often hydrophobic, which can lead to challenges such as aggregation and precipitation when conjugating large biomolecules like antibodies. Polar maleimide crosslinkers address this limitation by incorporating hydrophilic spacers, most commonly polyethylene glycol (PEG), into their structure. These PEGylated linkers enhance the water solubility of the crosslinker and the resulting bioconjugate, reducing aggregation and potentially decreasing immunogenicity.[2]

Advantages of Polar Maleimide Crosslinkers

The use of polar maleimide crosslinkers offers several key advantages in bioconjugation:

-

Enhanced Solubility: The hydrophilic PEG spacer significantly increases the water solubility of both the crosslinker and the final bioconjugate, preventing aggregation and precipitation.[2]

-

Reduced Immunogenicity: PEGylation can shield the bioconjugate from the host's immune system, reducing its immunogenic potential.[2]

-

Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG spacer can extend the in vivo circulation half-life of the bioconjugate.

-

Precise Spacer Length: Polar maleimide crosslinkers are available with discrete PEG (dPEG®) spacers of defined length and molecular weight, allowing for precise control over the distance between the conjugated molecules.[1][3][4]

-

High Specificity: The maleimide group's specific reactivity towards thiols at pH 6.5-7.5 minimizes off-target reactions with other functional groups like amines.[1]

Types of Polar Maleimide Crosslinkers

Polar maleimide crosslinkers can be broadly categorized into two main types: heterobifunctional and homobifunctional.

Heterobifunctional Crosslinkers

These are the most commonly used type and possess two different reactive groups. A popular combination is a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other. This allows for a controlled, two-step conjugation process: the NHS ester reacts with primary amines (e.g., lysine residues) on the first molecule, and after purification, the maleimide group reacts with a sulfhydryl group on the second molecule.[2][4]

Table 1: Properties of Heterobifunctional Mal-dPEG®-NHS Ester Crosslinkers

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (atoms) | Spacer Arm Length (Å) | PEG Units (n) |

| MAL-dPEG®₂-NHS Ester | 425.39 | 16 | 17.7 | 2 |

| MAL-dPEG®₄-NHS Ester | 513.50 | 24 | 24.6 | 4 |

| MAL-dPEG®₈-NHS Ester | 689.71 | 40 | 38.4 | 8 |

| MAL-dPEG®₂₄-NHS Ester | 1394.55 | 88 | 95.2 | 24 |

Table 2: Properties of Heterobifunctional SM(PEG)n Crosslinkers

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | PEG Units (n) |

| SM(PEG)₂ | 425.42 | 17.6 | 2 |

| SM(PEG)₄ | 513.53 | 24.6 | 4 |

| SM(PEG)₈ | 689.74 | 39.1 | 8 |

| SM(PEG)₂₄ | 1394.55 | 95.2 | 24 |

Homobifunctional Crosslinkers

These crosslinkers have identical reactive groups (maleimide) at both ends of a hydrophilic spacer. They are used to link two sulfhydryl-containing molecules or to bridge two cysteine residues within a single protein.

Table 3: Properties of Homobifunctional Bis-Maleimide Crosslinkers

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| BMOE (Bismaleimidoethane) | 248.20 | 8.0 |

| BM(PEG)₂ | 340.32 | 13.9 |

| BM(PEG)₃ | 384.37 | 17.3 |

Experimental Protocols

Two-Step Antibody-Enzyme Conjugation using a Mal-PEG-NHS Ester

This protocol describes the conjugation of an antibody (containing primary amines) to an enzyme (containing free sulfhydryls) using a heterobifunctional polar maleimide crosslinker.

Materials:

-

Antibody (Protein-NH₂) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Enzyme (Protein-SH) in a suitable buffer

-

Mal-(PEG)n-NHS Ester

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Desalting columns

-

Quenching solution (e.g., 1 M Tris, pH 8.0 or free cysteine)

Procedure:

-

Preparation of Reagents:

-

Allow the vial of Mal-(PEG)n-NHS Ester to equilibrate to room temperature before opening.

-

Prepare the antibody solution (Protein-NH₂) at a concentration of 1-10 mg/mL in Conjugation Buffer.

-

Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

-

Step 1: Activation of the Antibody with the NHS Ester:

-

Add a 10- to 50-fold molar excess of the dissolved Mal-(PEG)n-NHS Ester to the antibody solution. The final concentration of the organic solvent should be less than 10%.[5]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[5]

-

Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

-

-

Step 2: Conjugation to the Sulfhydryl-Containing Enzyme:

-

Immediately combine the maleimide-activated antibody with the sulfhydryl-containing enzyme (Protein-SH) in a desired molar ratio.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[5]

-

-

Quenching and Purification:

-

To stop the reaction, add a quenching solution containing free thiols (e.g., cysteine) to react with any remaining maleimide groups.[6]

-

Purify the final antibody-enzyme conjugate using size-exclusion chromatography or dialysis to remove unreacted enzyme and quenching reagents.

-

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the creation of an ADC by first reducing the antibody's interchain disulfide bonds to generate free thiols, followed by conjugation to a maleimide-functionalized drug.

Materials:

-

Monoclonal Antibody (mAb)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-functionalized drug-linker

-

Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Conjugation:

-

Adjust the pH of the reduced antibody solution to 7.2-7.5.

-

Dissolve the maleimide-functionalized drug-linker in an organic solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

-

-

Quenching and Purification:

-

Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the drug-linker.

-

Purify the ADC using chromatography to remove excess drug-linker and aggregates.

-

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the key processes involved in bioconjugation with polar maleimide crosslinkers.

Caption: Workflow for a two-step heterobifunctional bioconjugation.

Caption: Creation and mechanism of action of an Antibody-Drug Conjugate.

Conclusion

Polar maleimide crosslinkers are indispensable tools in modern bioconjugation, offering enhanced solubility, reduced immunogenicity, and precise control over conjugation reactions. Their application is particularly prominent in the development of sophisticated biotherapeutics like ADCs, where the properties of the linker are critical to the overall efficacy and safety of the drug. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of these versatile reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. broadpharm.com [broadpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

4-Maleimidosalicylic Acid: A Technical Guide to its Potential Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Maleimidosalicylic acid is a heterobifunctional molecule incorporating a thiol-reactive maleimide group and a salicylic acid moiety. The maleimide group is a well-established tool in bioconjugation, enabling the covalent attachment of the molecule to cysteine residues in proteins and other thiol-containing biomolecules. The salicylic acid component is known to exhibit fluorescence, suggesting that 4-Maleimidosalicylic acid could serve as a fluorescent labeling reagent. This guide explores the theoretical fluorescent properties, potential applications, and generalized experimental protocols related to 4-Maleimidosalicylic acid.

Core Chemical Moieties and Their Relevance

-

Maleimide Group: This group reacts specifically with sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond. This reaction is widely used for the site-specific labeling of proteins at cysteine residues.[2][3][4] The reaction is generally rapid and proceeds under mild conditions.

-

Salicylic Acid Moiety: Salicylic acid and its derivatives are known to be fluorescent. The fluorescence of salicylic acid is characterized by a large Stokes shift and is sensitive to the local environment, including solvent polarity and pH.[5] Studies on salicylic acid have shown emission maxima in the range of 400-430 nm.[5]

Anticipated Fluorescent Properties

While specific data for 4-Maleimidosalicylic acid is unavailable, its fluorescent characteristics can be inferred from the properties of salicylic acid. It is plausible that 4-Maleimidosalicylic acid, and particularly its bioconjugates, will exhibit fluorescence with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively.

It is also possible that the fluorescence of the salicylic acid moiety is quenched by the maleimide group in the unconjugated state. Upon reaction with a thiol, this quenching effect may be alleviated, leading to a "turn-on" or fluorogenic response. Such behavior is observed in other maleimide-based fluorescent probes.

For comparative purposes, the fluorescent properties of related compounds are presented below.

Table 1: Fluorescent Properties of Salicylic Acid and a Related Maleimide-Thiol Adduct

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |

| Salicylic Acid | ~300 | ~410-430 | Not specified | Aqueous solution |

| Sulfosalicylic Acid | 297 | 402 | 0.54 | pH 5-10.5 |

| N-(1-Anilinonaphthyl-4)maleimide-thiol adduct | 355 | 448 | Not specified | Ethanol |

Data for salicylic acid and sulfosalicylic acid are for the parent molecules. The data for N-(1-Anilinonaphthyl-4)maleimide is for its fluorescent adduct with a thiol.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these methods for their specific applications.

General Synthesis of N-Aryl Maleimides

The synthesis of N-aryl maleimides, such as 4-Maleimidosalicylic acid, typically involves a two-step process starting from maleic anhydride and the corresponding aniline derivative (in this case, 4-aminosalicylic acid).[6][7][8][9]

-

Formation of the Maleamic Acid: An equimolar amount of 4-aminosalicylic acid is reacted with maleic anhydride in a suitable solvent like acetone or diethyl ether at room temperature. The resulting maleanilic acid intermediate often precipitates from the solution and can be collected by filtration.[6]

-

Cyclization to the Maleimide: The dried maleanilic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride with a catalytic amount of sodium acetate.[6][7] The mixture is refluxed until the reaction is complete, and the N-arylmaleimide product is isolated after cooling and pouring the mixture into an ice bath.

General Protocol for Protein Labeling with a Maleimide Dye

This protocol is a general guideline for labeling proteins with a thiol-reactive maleimide dye.[2][3][4][10][11]

-

Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should typically be in the range of 1-10 mg/mL.[4] If the cysteine residues are present as disulfide bonds, they must first be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used, but it must be removed before adding the maleimide reagent.

-

Dye Preparation: Prepare a stock solution of the maleimide dye (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF.[3]

-

Conjugation Reaction: Add the maleimide dye solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).[3] The reaction mixture should be incubated in the dark at room temperature for 2 hours or overnight at 4°C.

-

Purification: Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or other size-exclusion chromatography methods.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum). The fluorescence of the conjugate can then be characterized using a spectrofluorometer to determine the excitation and emission maxima and the quantum yield.

Mandatory Visualizations

The following diagrams illustrate key processes related to the use of 4-Maleimidosalicylic acid.

References

- 1. 4-MALEIMIDOSALICYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. asianpubs.org [asianpubs.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. biotium.com [biotium.com]

Navigating the Stability and Storage of 4-Maleimidosalicylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Maleimidosalicylic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document leverages established principles of maleimide chemistry to offer a robust framework for its handling, storage, and use. Understanding these parameters is crucial for ensuring the integrity and reactivity of 4-Maleimidosalicylic acid in research and drug development applications.

Core Concepts: The Reactive Nature of the Maleimide Group

The utility of 4-Maleimidosalicylic acid in bioconjugation and other chemical syntheses is primarily derived from the high reactivity of its maleimide functional group. This reactivity, however, also renders the molecule susceptible to degradation, predominantly through hydrolysis. The stability of the maleimide ring is significantly influenced by environmental factors such as pH, temperature, and the presence of nucleophiles.

Stability Profile of Maleimide-Containing Compounds

The primary degradation pathway for unreacted maleimides is the hydrolysis of the maleimide ring, which leads to the formation of a non-reactive maleamic acid derivative. This reaction is highly dependent on the pH of the environment.

pH Influence: The maleimide group is most stable at a pH range of 6.5-7.5.[1] Below pH 6.5, the reactivity of the maleimide towards thiols is reduced.[1] Conversely, at pH values above 7.5, the rate of hydrolysis increases significantly, leading to the opening of the succinimide ring.[1][2] In strongly alkaline conditions (pH 8.5-14), the hydrolysis rate is further accelerated.[3][4]

Solvent Effects: Aqueous solutions of maleimides are generally not recommended for long-term storage due to the risk of hydrolysis. For storage in solution, the use of dry, aprotic, and water-miscible solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is strongly advised.[5] These solvents should be dried over molecular sieves to remove residual water.

Temperature Effects: As with most chemical reactions, the rate of maleimide degradation is temperature-dependent. Higher temperatures accelerate the hydrolysis of the maleimide ring. Therefore, storage at low temperatures is critical for preserving the integrity of 4-Maleimidosalicylic acid.

Recommended Storage Conditions

To ensure the long-term stability and reactivity of 4-Maleimidosalicylic acid, the following storage conditions are recommended. These are based on general guidelines for maleimide-containing compounds.

| Parameter | Solid Form | In Solution (Anhydrous DMSO or DMF) |

| Temperature | -20°C is the recommended storage temperature for most maleimide-containing products.[1] | -20°C is recommended for solubilized maleimide-containing products.[1] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. | Solutions should be stored under an inert atmosphere. |

| Light | Protect from light, as some maleimide compounds can be light-sensitive.[6] | Protect from light. |

| Moisture | Store in a dry environment. Desiccants can be used to maintain low humidity. | Use anhydrous solvents and prevent moisture contamination. |

Degradation Pathway: Hydrolysis of the Maleimide Ring

The primary degradation pathway for 4-Maleimidosalicylic acid, in its unreacted form, is the hydrolysis of the maleimide ring. This process involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the maleimide ring, leading to ring-opening and the formation of the corresponding maleamic acid. This reaction is irreversible and renders the compound inactive for subsequent thiol-conjugation reactions.

Experimental Protocols: General Methodology for Stability Assessment

While specific experimental data for 4-Maleimidosalicylic acid is lacking, a general protocol for assessing the stability of maleimide compounds can be adapted. This typically involves monitoring the disappearance of the maleimide over time under various conditions using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

General HPLC-Based Stability Assay Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Maleimidosalicylic acid in anhydrous DMSO.

-

Preparation of Test Solutions: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 5.5, 7.4, and 8.5).

-

Incubation: Incubate the test solutions at controlled temperatures (e.g., 4°C, 25°C, and 37°C).

-

Time-Point Sampling: At regular intervals, withdraw aliquots from each test solution.

-

HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. The mobile phase and gradient will need to be optimized for 4-Maleimidosalicylic acid. A C18 column is often a good starting point.

-

Quantification: Monitor the peak area of the intact 4-Maleimidosalicylic acid over time. The rate of decrease in the peak area corresponds to the rate of degradation.

-

Data Analysis: Plot the concentration of intact 4-Maleimidosalicylic acid versus time to determine the degradation kinetics and calculate the half-life under each condition.

Conclusion and Best Practices

The stability of 4-Maleimidosalicylic acid is intrinsically linked to the integrity of its maleimide group. To maximize its shelf-life and ensure optimal performance in experimental applications, adherence to strict storage and handling protocols is paramount.

Key Takeaways:

-

Store Cold and Dry: The solid compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.

-

Use Anhydrous Solvents: For stock solutions, use high-quality, anhydrous DMSO or DMF. Prepare solutions fresh whenever possible.

-

Control pH: In aqueous reaction buffers, maintain a pH between 6.5 and 7.5 to balance reactivity and stability. Avoid basic conditions for prolonged periods.

-

Minimize Time in Aqueous Buffers: Prepare aqueous solutions of 4-Maleimidosalicylic acid immediately before use.

By following these guidelines, researchers, scientists, and drug development professionals can mitigate the risk of degradation and ensure the reliability of their results when working with 4-Maleimidosalicylic acid. Further stability studies specific to this molecule are encouraged to establish a more detailed and quantitative understanding of its behavior under various experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Photoinduced Transformations with Diverse Maleimide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

4-Maleimidosalicylic Acid for Cysteine-Specific Modification: A Technical Guide

Disclaimer: 4-Maleimidosalicylic acid is not a commercially available or widely documented reagent for cysteine modification. As such, the following guide is based on established principles of maleimide chemistry, data from analogous compounds, and predicted properties. The experimental protocols provided are general templates that would require significant optimization for this specific, uncharacterized compound.

Introduction

Cysteine-specific modification is a cornerstone of bioconjugation, enabling the precise labeling of proteins for applications ranging from therapeutic development to diagnostic assays. The unique nucleophilicity of the cysteine thiol group allows for highly selective reactions under physiological conditions. Maleimide-based reagents are among the most common tools for this purpose, reacting efficiently with thiols to form stable covalent bonds.

This guide explores the theoretical application of 4-maleimidosalicylic acid for cysteine-specific modification. This novel, hypothetical reagent combines the thiol-reactive maleimide moiety with a salicylic acid scaffold. The introduction of the salicylate group could potentially confer unique properties to the resulting bioconjugate, such as altered solubility, immunogenicity, or even therapeutic activity.

Proposed Synthesis of 4-Maleimidosalicylic Acid

The synthesis of 4-maleimidosalicylic acid can be envisioned as a two-step process starting from the readily available 4-aminosalicylic acid and maleic anhydride.

Caption: Proposed synthetic pathway for 4-maleimidosalicylic acid.

Step 1: Formation of the Maleamic Acid Intermediate The primary amine of 4-aminosalicylic acid would react with maleic anhydride in a suitable solvent, such as acetic acid or DMF, to form the corresponding maleamic acid intermediate, 4-maleamidosalicylic acid. This reaction is typically carried out at room temperature to moderate heat.

Step 2: Cyclization to the Maleimide The maleamic acid intermediate is then cyclized to the final maleimide product. This is an intramolecular dehydration reaction that can be promoted by the addition of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, or by using other reagents like dicyclohexylcarbodiimide (DCC).[1][2]

Cysteine-Specific Modification

Mechanism of Action

The reaction of 4-maleimidosalicylic acid with a cysteine residue proceeds via a Michael addition. The nucleophilic thiol group of the cysteine attacks one of the electrophilic carbons of the maleimide double bond, resulting in the formation of a stable thioether bond.

Caption: Reaction of 4-maleimidosalicylic acid with a cysteine residue.

This reaction is highly specific for thiols at a pH range of 6.5-7.5. At higher pH values, maleimides can also react with primary amines (e.g., lysine residues), although the reaction with thiols is significantly faster.[3]

Stability of the Conjugate

The resulting thioether bond is generally stable. However, maleimide conjugates can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the exchange of the conjugate to another thiol-containing molecule.[4][5] The stability of the conjugate can be influenced by the substituents on the maleimide ring and the local environment of the linkage.[6] Hydrolysis of the succinimide ring in the conjugate can occur, which renders the linkage resistant to the retro-Michael reaction.[3][6]

Quantitative Data (Predicted)

The following table summarizes the predicted quantitative data for 4-maleimidosalicylic acid and its cysteine conjugate, based on values reported for similar maleimide reagents.

| Property | Predicted Value/Range | Rationale/Comparison |

| Reagent Properties | ||

| Molecular Weight | ~249.2 g/mol | Calculated based on proposed structure. |

| Solubility | Poorly soluble in water; soluble in organic solvents (DMSO, DMF).[7][8] | Salicylic acid itself has low aqueous solubility.[8] Maleimide dyes often require organic co-solvents.[9] |

| Optimal Reaction pH | 6.5 - 7.5 | Typical pH range for selective maleimide-thiol conjugation. |

| Reaction Kinetics | ||

| Second-order rate constant with cysteine | 102 - 103 M-1s-1 | In the range of typical maleimide-thiol reactions. |

| Conjugate Properties | ||

| Stability (t1/2 in plasma) | Hours to days | Stability is highly dependent on the specific protein and linkage site.[4][6] Ring hydrolysis can increase stability.[6] |

| Absorbance (λmax) | ~290-310 nm | Salicylic acid derivatives typically absorb in this UV range. |

Experimental Protocols

The following are general protocols for protein modification with a maleimide reagent. These would need to be optimized for 4-maleimidosalicylic acid.

Preparation of Reagents

-

Protein Solution: Prepare the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Reducing Agent (Optional): If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature. DTT can also be used, but excess DTT must be removed before adding the maleimide reagent.

-

Maleimide Stock Solution: Dissolve the 4-maleimidosalicylic acid in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

Labeling Reaction

-

Add the maleimide stock solution to the protein solution to achieve a final molar ratio of maleimide to protein between 10:1 and 20:1. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

-

Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess maleimide.

Purification of the Conjugate

Separate the labeled protein from unreacted maleimide and other small molecules using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[10]

Characterization

-

Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the incorporated maleimide-salicylate adduct (at its specific λmax).

-

Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the modified protein.

-

Functional Assays: Perform relevant functional assays to ensure that the modification has not compromised the biological activity of the protein.

References

- 1. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 2. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ul.ie [pure.ul.ie]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. biotium.com [biotium.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 4-Maleimidosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins is a cornerstone technique in modern biological research and drug development. It allows for the precise attachment of probes to study protein structure, function, localization, and interactions. 4-Maleimidosalicylic acid is a thiol-reactive reagent that enables the covalent attachment of a salicylic acid moiety to cysteine residues within a protein. The maleimide group reacts specifically and efficiently with the sulfhydryl group of a cysteine residue under mild conditions, forming a stable thioether bond.[1][2] The incorporated salicylic acid group can potentially serve as a fluorescent probe, as salicylic acid and its derivatives are known to exhibit fluorescence.[3][4]

These application notes provide a detailed protocol for the labeling of proteins with 4-Maleimidosalicylic acid, including methodologies for protein preparation, conjugation, and purification of the labeled protein. Due to the limited availability of specific experimental data for 4-Maleimidosalicylic acid, this protocol is based on established principles of maleimide-thiol chemistry. Researchers should consider this a starting point and may need to optimize conditions for their specific protein of interest.

Data Presentation

Table 1: Representative Spectral Properties of Common Maleimide-Reactive Dyes

| Dye Name | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein-5-Maleimide | 495 | 519 | 70,000 | ~0.9 |

| Alexa Fluor™ 488 C₅ Maleimide | 495 | 519 | 71,000 | 0.92 |

| Cy3™ Maleimide | 550 | 570 | 150,000 | 0.15 |

| Cy5™ Maleimide | 650 | 670 | 250,000 | 0.28 |

| 4-Maleimidosalicylic acid | ~300-310[3][5] | ~400-450[3][4] | To be determined | To be determined |

Note: The spectral properties of 4-Maleimidosalicylic acid are estimations based on the known fluorescence of salicylic acid and are subject to experimental verification. The local environment of the protein can also influence the spectral properties of the conjugated dye.[6]

Table 2: Typical Protein Labeling Parameters

| Parameter | Recommended Range |

| Protein Concentration | 1-10 mg/mL[1][7] |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1[1][8] |

| Reaction pH | 6.5 - 7.5[8] |

| Reaction Temperature | 4°C to Room Temperature[1][8] |

| Reaction Time | 2 hours to overnight[1][8] |

| Labeling Efficiency | 70-90% (Typical for Maleimide Dyes)[6] |

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling a protein with 4-Maleimidosalicylic acid.

Protocol 1: Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein of interest in a suitable, degassed buffer at a concentration of 1-10 mg/mL.[1][7]

-

Recommended buffers include Phosphate-Buffered Saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[8]

-

Crucially, the buffer must not contain any thiol-containing compounds such as dithiothreitol (DTT) or β-mercaptoethanol. [8]

-

-

(Optional) Reduction of Protein Disulfide Bonds:

-

If the target cysteine residue(s) are involved in disulfide bonds, they must be reduced prior to labeling.[1]

-

Add a 10- to 100-fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[1][8]

-

Incubate the reaction for 30-60 minutes at room temperature.

-

It is recommended to perform the reduction and subsequent labeling in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of thiols.[1]

-

-

4-Maleimidosalicylic Acid Stock Solution:

-

Prepare a fresh 10 mM stock solution of 4-Maleimidosalicylic acid in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8]

-

Vortex the solution to ensure the compound is fully dissolved.

-

Protect the stock solution from light to prevent photodegradation. Unused stock solution can be stored at -20°C for up to one month.[8]

-

Protocol 2: Protein Labeling Reaction

-

While gently stirring or vortexing the protein solution, add the desired volume of the 10 mM 4-Maleimidosalicylic acid stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][8]

-

Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C. The optimal time and temperature may need to be determined empirically for the specific protein.[8]

Protocol 3: Purification of the Labeled Protein

It is critical to remove unreacted 4-Maleimidosalicylic acid from the labeled protein to ensure accurate downstream analysis.

-

Size-Exclusion Chromatography (Gel Filtration):

-

This is the most common method for separating the labeled protein from the free labeling reagent.

-

Equilibrate a size-exclusion column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

Collect the fractions. The first colored or UV-absorbing peak to elute will contain the labeled protein.

-

-

Dialysis:

-

Dialyze the reaction mixture against a large volume of the desired storage buffer.

-

Perform several buffer changes over 24-48 hours to ensure complete removal of the free label. This method is generally slower than size-exclusion chromatography.

-

-

Spin Filtration:

-

For smaller sample volumes, spin filters with an appropriate molecular weight cutoff (MWCO) can be used to exchange the buffer and remove the free label.

-

Protocol 4: Characterization of the Labeled Protein

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of label molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the salicylic acid moiety (approximately 300-310 nm, to be determined experimentally).

-

The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[8]

-

The DOL is then calculated as the molar ratio of the label to the protein.[8]

-

-

Confirmation of Labeling:

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the labeled protein. The labeled protein may exhibit a slight increase in molecular weight. If the label is fluorescent, the gel can be imaged using a suitable fluorescence scanner.

-

Mass spectrometry can be used to confirm the covalent modification and determine the exact site(s) of labeling.

-

Protocol 5: Storage of the Labeled Protein

-

For short-term storage (up to one week), store the purified labeled protein at 2-8°C in the dark.[8]

-

For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or -80°C. Adding a stabilizer such as 5-10 mg/mL Bovine Serum Albumin (BSA) and an antimicrobial agent like 0.01-0.03% sodium azide can also improve stability.[8]

Mandatory Visualizations

Caption: Experimental workflow for labeling proteins with 4-Maleimidosalicylic acid.

Caption: Reaction scheme of maleimide-thiol conjugation for protein labeling.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Labeling Proteins with iFluor® Dye Maleimides | AAT Bioquest [aatbio.com]

- 3. asianpubs.org [asianpubs.org]

- 4. unige.ch [unige.ch]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]